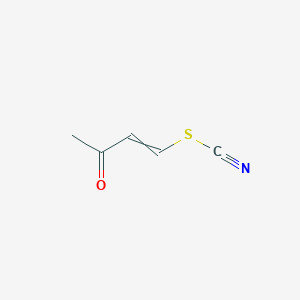

3-Oxobut-1-en-1-yl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

408533-13-1 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

3-oxobut-1-enyl thiocyanate |

InChI |

InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3 |

InChI Key |

NLZOTBCJKRTNDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CSC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxobut 1 En 1 Yl Thiocyanate and Analogous Structures

Direct Thiocyanation Approaches

Direct thiocyanation methods provide a straightforward route to vinyl thiocyanates by introducing the thiocyanate (B1210189) group onto a vinyl scaffold. These strategies are broadly categorized based on the reaction mechanism, including nucleophilic attack by the thiocyanate anion, oxidative addition to unsaturated systems, and electrochemical generation of reactive thiocyanate species.

Nucleophilic substitution remains a fundamental strategy for forming C-S bonds. In the context of vinyl thiocyanates, this typically involves the displacement of a leaving group, such as a halide, from a vinyl substrate by a thiocyanate salt.

The reaction of vinyl halides with thiocyanate ions (SCN⁻) is a direct method for synthesizing vinyl thiocyanates. acs.org This approach often utilizes alkali metal thiocyanates like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) as the nucleophilic source. researchgate.netscribd.com For instance, the reaction of 3,4-dihalo-2(5H)-furanones with KSCN proceeds at room temperature without a metal catalyst to yield vinyl thiocyanate derivatives. researchgate.net Microwave-assisted synthesis has been shown to expedite nucleophilic substitution of alkyl and benzyl (B1604629) halides with thiocyanates in aqueous media, demonstrating a rapid and efficient alternative to conventional heating. acs.org

Phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and the inorganic thiocyanate salt, particularly in two-phase systems. scribd.com The use of tetrabutylammonium (B224687) bromide (TBAB) has been shown to accelerate the substitution of chloride in poly(vinyl chloride) (PVC) with thiocyanate, improving the substitution yield. scribd.com

| Substrate | Thiocyanate Source | Catalyst/Conditions | Product | Yield | Reference(s) |

| Vinyl Halides | KSCN/NH₄SCN | Varies | Vinyl Thiocyanates | Moderate to Good | acs.orgresearchgate.net |

| Alkyl/Benzyl Halides | Alkali Thiocyanates | Microwave, H₂O | Alkyl/Benzyl Thiocyanates | High | acs.org |

| Poly(vinyl chloride) | SCN⁻/Ethylene Glycol | Tetrabutylammonium Bromide (TBAB) | Modified PVC | Improved Yield | scribd.com |

Oxidative thiocyanation involves the reaction of unsaturated precursors like alkenes and alkynes with a thiocyanate source in the presence of an oxidant. acs.orgrsc.org This process generates a reactive thiocyanate species that adds across the double or triple bond. These methods can be either metal-catalyzed or metal-free.

Transition metals, particularly copper, are effective catalysts for oxidative thiocyanation reactions. Copper salts can facilitate the formation of thiocyanate radicals or act as Lewis acids to activate substrates. researchgate.net Kumada reported one of the earlier methods using (E)-alkenylpentafluorosilicates as substrates, which react with copper(II) thiocyanate to prepare vinyl thiocyanates. acs.org

Copper-catalyzed systems often utilize an oxidant, such as potassium persulfate (K₂S₂O₈) or molecular oxygen (O₂), to enable the catalytic cycle. researchgate.netmdpi.com For example, a combination of Cu(OTf)₂ with a ligand like TMEDA and BF₃·Et₂O has been used for the aerobic oxidative thiocyanation of aromatics, using KSCN as the thiocyanate source and O₂ as the terminal oxidant. researchgate.net Copper-catalyzed radical relay processes have also been developed for the thiocyanation of C–H bonds, showcasing the versatility of copper in these transformations. chinesechemsoc.orgchinesechemsoc.org

| Substrate Type | Catalyst System | Oxidant | Thiocyanate Source | Key Features | Reference(s) |

| (E)-Alkenylpentafluorosilicates | Copper(II) thiocyanate | - | Cu(SCN)₂ | Early example of vinyl thiocyanate synthesis | acs.org |

| Aromatics/Heteroaromatics | Cu(OTf)₂ / TMEDA / BF₃·Et₂O | O₂ (aerobic) | KSCN | Good functional group tolerance | researchgate.net |

| Benzylic C-H Bonds | CuOAc / Ligand | NFSI | Not specified | Radical relay mechanism, late-stage functionalization | chinesechemsoc.org |

| Quinoline C-H Bonds | CuCl | K₂S₂O₈ | KSCN | Synthesis of C5-quinoline-substituted thiocyanates | mdpi.com |

Metal-free oxidative thiocyanation provides a more environmentally benign alternative by avoiding transition metal catalysts. jchemlett.com These methods typically rely on chemical oxidants or photocatalysis to generate the reactive thiocyanating agent.

A common approach involves using an oxidant like potassium persulfate (K₂S₂O₈) to oxidize ammonium thiocyanate (NH₄SCN). rsc.orgbeilstein-journals.org This system has been successfully applied to the synthesis of allylic thiocyanates from allylic alcohols. rsc.org Another strategy employs hypervalent iodine reagents, such as PhICl₂, which react with NH₄SCN to generate an electrophilic species like thiocyanogen (B1223195) chloride (Cl-SCN) in situ. beilstein-journals.org This electrophile then reacts with substrates like pyrazoles to yield the thiocyanated products. beilstein-journals.org Visible-light-mediated, photocatalyst-free methods have also emerged, using singlet oxygen generated by light irradiation to initiate the oxidation of the thiocyanate anion. acs.org

| Substrate Type | Oxidant / System | Thiocyanate Source | Key Features | Reference(s) |

| Allylic Alcohols | K₂S₂O₈ | NH₄SCN | Mild conditions, operational simplicity | rsc.org |

| Pyrazoles | PhICl₂ (Hypervalent Iodine) | NH₄SCN | Metal-free, in situ generation of Cl-SCN | beilstein-journals.org |

| Electron-rich Arenes | NO₂⁻ / O₂ | NH₄SCN | Mild conditions, regioselective | jchemlett.com |

| Terminal Alkynes/Indoles | Visible Light / O₂ | NH₄SCN | Photocatalyst-free, singlet oxygen mediated | acs.org |

Electrochemical synthesis is recognized as a green and efficient strategy that avoids the use of chemical oxidants by employing an electric current to drive redox reactions. rsc.orgnih.govthieme-connect.com In the synthesis of vinyl thiocyanates, electrosynthesis is primarily used to achieve the oxidative formation of Cvinyl-SCN bonds. acs.org

The core of electrochemical thiocyanation is the anodic oxidation of the thiocyanate anion (SCN⁻). acs.orgrsc.org At the anode, the SCN⁻ ion loses an electron to form a highly reactive thiocyanate radical (•SCN). mdpi.comacs.org This radical can then add to unsaturated substrates like alkenes or alkynes. nih.govacs.org Alternatively, two thiocyanate radicals can dimerize to form thiocyanogen ((SCN)₂), which then acts as an electrophile. nih.govacs.org

This methodology has been applied to a variety of substrates. For example, the electrochemical decarboxylative thiocyanation of cinnamic acids with NH₄SCN provides a direct and green route to (E)-vinyl thiocyanates. acs.orgacs.org The reaction proceeds in an undivided cell, often using platinum electrodes, and demonstrates broad functional group tolerance. acs.org Similarly, the electrochemical thiocyanation of enaminones and ketene (B1206846) dithioacetals has been developed to produce functionalized alkenes under catalyst- and external oxidant-free conditions. rsc.orgthieme-connect.comrsc.org These processes highlight the utility of electrochemistry for constructing C-S bonds in a controlled and sustainable manner. researchgate.net

| Substrate | Electrolyte/SCN Source | Electrode Material | Key Features | Product | Reference(s) |

| Cinnamic Acids | NH₄SCN / CH₃COONH₄ | Platinum (Pt) anode and cathode | Decarboxylative coupling, avoids transition metals | (E)-Vinyl Thiocyanates | acs.orgacs.org |

| Enaminones | KSCN | Not specified | Catalyst- and oxidant-free | Polyfunctionalized Alkenes/Chromones | thieme-connect.com |

| Enaminones | NH₄SCN | Graphite anode, Platinum (Pt) cathode | Stereoselective, C-H thiocyanation | Thiocyanated Enaminones | researchgate.netrsc.org |

| 1,3-Dicarbonyl Compounds | NH₄SCN | Not specified (undivided cell) | Uses AcOH as solvent, no halogenated electrolytes | 2-Thiocyano-1,3-dicarbonyl compounds | rsc.org |

| Enamides | NH₄SCN | Not specified | Regio- and stereo-selective | Functionalized Alkenes | mdpi.com |

Electrochemical Synthesis Protocols

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions represent a powerful strategy for the formation of C-S bonds, providing a direct route to vinyl thiocyanates from readily available carboxylic acids.

An electrochemical approach has been developed for the synthesis of (E)-vinyl thiocyanates from cinnamic acids. nih.govacs.org This method involves the decarboxylative coupling of cinnamic acids with ammonium thiocyanate (NH4SCN) in an aqueous solution. nih.govacs.org The reaction proceeds under ambient conditions and is notable for its broad functional group tolerance and avoidance of transition metals and halogens, presenting a green and straightforward synthetic route. nih.govacs.org The proposed mechanism involves the anodic oxidation of the thiocyanate anion to a thiocyanate radical. This radical then adds to the cinnamic acid, followed by decarboxylation to yield the vinyl thiocyanate product. acs.orgacs.org An alternative pathway involving the formation of thiocyanogen, (SCN)2, which then undergoes electrophilic addition and subsequent decarboxylation, has also been considered. acs.orgacs.org

| Starting Material | Reagent | Conditions | Product | Key Features |

|---|---|---|---|---|

| Cinnamic Acids | NH4SCN | Electrochemical, Aqueous Solution, Ambient Temperature | (E)-Vinyl Thiocyanates | Green method, broad functional group tolerance, avoids transition metals and halogens. |

Photochemical Synthesis Approaches

Photochemical methods offer an alternative, often milder, pathway for the synthesis of vinyl thiocyanates, utilizing light to initiate the desired chemical transformations.

Visible-Light-Mediated Thiocyanation

Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net A notable application is the decarboxylative cross-coupling of cinnamic acids with potassium thiocyanate (KSCN) to produce (E)-vinyl thiocyanates. researchgate.netresearchgate.net This reaction is typically carried out at room temperature under aerobic conditions, using a photocatalyst such as Rose Bengal. researchgate.netresearchgate.net

The reaction is initiated by the photo-excited dye molecule, which oxidizes the thiocyanate anion to a thiocyanate radical. researchgate.netresearchgate.net This radical then adds to the cinnamic acid to form a benzyl radical intermediate. Subsequent oxidation of this radical by atmospheric oxygen leads to a benzyl cation, which undergoes decarboxylation to afford the final vinyl thiocyanate product. researchgate.netresearchgate.net This method is valued for its operational simplicity and use of visible light as a sustainable energy source. researchgate.netnih.gov

Furthermore, visible-light-induced C-H bond thiocyanation of tertiary enaminones has been achieved using Rose Bengal as a metal-free photocatalyst and NH4SCN as the thiocyano source under an aerobic atmosphere. acs.org This method provides access to thiocyanated alkene derivatives. acs.org Interestingly, switching the photocatalyst to Ru(bpy)3Cl2·6H2O can alter the reaction pathway to yield NH2-functionalized thiocyanated enamines. acs.orgnih.gov

Radical Pathway Induction

The formation of a thiocyanate radical (•SCN) is a key step in many photochemical thiocyanation reactions. rsc.org This radical can be generated from a thiocyanate anion via a single-electron transfer (SET) process initiated by a photo-excited catalyst. rsc.org Once formed, the thiocyanate radical can add to a variety of unsaturated substrates.

For instance, the visible-light-induced denitrative thiocyanation of β-nitrostyrenes proceeds through the addition of a photochemically generated thiocyanate radical to the double bond, followed by denitration. rsc.org Similarly, a thiocyanate radical addition/intramolecular cyclization cascade of N-alkyl-N-methacryloylbenzamides has been reported under visible light photocatalysis to produce thiocyanato-containing isoquinolinediones. rsc.org

Transformation from Precursors Bearing Related Moieties

Vinyl thiocyanates can also be synthesized by the transformation of precursor molecules that already contain a related structural framework.

Hydrothiocyanation of Alkynes

The hydrothiocyanation of alkynes is a direct and atom-economical method for preparing vinyl thiocyanates. csic.es This reaction involves the addition of a hydrogen atom and a thiocyanate group across the carbon-carbon triple bond.

One eco-friendly approach utilizes ultrasound promotion and a Brønsted acid ionic liquid catalyst for the hydrothiocyanation of activated alkynes, with water serving as the hydrogen source. rsc.org This method avoids the use of organic solvents and metal catalysts, offering high energy efficiency and the use of recyclable catalysts to produce Z-vinyl thiocyanates. rsc.orgnih.gov

Catalytic hydrothiocyanation of haloalkynes has also been reported using silver(I) acetate (B1210297) as a catalyst with KSCN in acetic acid, yielding vinyl thiocyanates with exclusive Z-stereochemistry. csic.esuniovi.es Gold-catalyzed hydrothiocyanation of haloalkynes has also been developed, providing a stereoselective route to vinyl thiocyanates. organic-chemistry.org

| Alkyne Type | Reagents/Catalyst | Conditions | Product Stereochemistry | Key Features |

|---|---|---|---|---|

| Activated Alkynes | NH4SCN, Brønsted acid ionic liquid | Ultrasound, Minimal solvent | Z-vinyl thiocyanates | Eco-friendly, metal-free, high energy efficiency. rsc.orgnih.gov |

| Haloalkynes | KSCN, AgOAc | Acetic acid, 100 °C | Z-vinyl thiocyanates | High yields, exclusive Z-configuration. csic.esuniovi.es |

| Haloalkynes | Gold catalyst | - | Stereoselective | Provides good yields. organic-chemistry.org |

Functionalization of 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds can serve as precursors for the synthesis of thiocyanated compounds. An efficient method for the selective synthesis of (E)-3-amino-2-thiocyanato-α,β-unsaturated carbonyl compounds involves the dual functionalization of 1,3-dicarbonyl compounds using inexpensive ammonium thiocyanate and tert-butyl hydroperoxide (TBHP) as an oxidant. acs.orgnih.gov This approach allows for the rapid and practical formation of both C-N and C-S bonds through a radical process. acs.orgnih.gov

Electrochemical methods have also been employed for the thiocyanation of 1,3-dicarbonyl compounds. researchgate.netrsc.org This process typically begins with the generation of thiocyanogen from the thiocyanate anion, which then adds to the enol tautomer of the 1,3-dicarbonyl compound to yield the final product. researchgate.netrsc.org

C-H Bond Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. In the context of vinyl thiocyanates, this approach allows for the introduction of the thiocyanate group directly onto a pre-existing carbon framework, avoiding the need for pre-functionalized starting materials like vinyl halides.

Recent advancements have focused on the direct thiocyanation of C(sp²)–H bonds, which are the types of C-H bonds found in alkenes. rsc.org This is one of the most advantageous routes as it facilitates the synthesis of organic thiocyanates from readily accessible C–H bond donors. rsc.orgnih.gov Over the last decade, various catalytic techniques have been successfully developed for the direct thiocyanation of stable C(sp²)–H bonds, providing rapid access to a wide array of thiocyanated molecules. rsc.org

One notable strategy involves electrochemical C–H functionalization. For instance, an efficient paired electrosynthesis has been developed for the assembly of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives, which are structurally analogous to 3-oxobut-1-en-1-yl thiocyanate. rsc.org This method utilizes a simple undivided cell and a sub-stoichiometric amount of ammonium bromide (NH₄Br) which acts as both a redox catalyst and a supporting electrolyte, eliminating the need for an additional conducting salt. rsc.org The reaction proceeds through an anodically initiated C–H functionalization of 1,3-dicarbonyl substrates. rsc.org

Table 1: Electrochemical Synthesis of 3-amino-2-thiocyanato-α,β-unsaturated Carbonyl Derivatives This table is based on data for analogous structures and illustrates the principle of C-H functionalization.

| Starting Material (1,3-Dicarbonyl) | Thiocyanate Source | Product Structure | Yield | Ref |

| Acetylacetone | NH₄SCN | 3-amino-2-thiocyanato-pent-3-en-2-one | Good | rsc.org |

| Ethyl acetoacetate | NH₄SCN | Ethyl 3-amino-2-thiocyanato-but-2-enoate | Good | rsc.org |

| Dimedone | NH₄SCN | 3-amino-5,5-dimethyl-2-thiocyanato-cyclohex-2-en-1-one | Good | rsc.org |

These C-H activation strategies represent a significant step forward in synthesizing functionalized α,β-unsaturated systems, offering high efficiency and novel reaction pathways.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

For the synthesis of vinyl thiocyanates and their analogs, several MCRs have been developed. A notable example is the metal-free, three-component radical 1,2-thiocyanatosulfonation of terminal alkynes. organic-chemistry.org This reaction combines a terminal alkyne, ammonium thiocyanate (NH₄SCN), and a sulfonyl hydrazide in an aqueous medium, using potassium persulfate (K₂S₂O₈) as an oxidant. organic-chemistry.org The process is characterized by its mild conditions, broad substrate scope, and excellent stereoselectivity, yielding (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.org The radical-based mechanism avoids the need for transition metal catalysts. organic-chemistry.org

Another innovative approach utilizes 3,4-dihalo-2(5H)-furanones as synthons in a multicomponent reaction with potassium thiocyanate (KSCN). researchgate.net This metal-free protocol proceeds at room temperature and allows for the C4-selective synthesis of vinyl thiocyanate derivatives, demonstrating the versatility of furanone chemistry in building complex heterocyclic systems. researchgate.netdntb.gov.ua

Table 2: Multicomponent Synthesis of Vinyl Thiocyanate Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Terminal Alkyne | NH₄SCN | Sulfonyl hydrazide | K₂S₂O₈, H₂O | (E)-β-(thiocyanato)vinyl sulfone | organic-chemistry.org |

| 3,4-dihalo-2(5H)-furanone | KSCN | N/A (two-component) | NaHCO₃, Room Temp | C4-thiocyanato-2(5H)-furanone | researchgate.net |

The development of such MCRs is crucial for the efficient and diversity-oriented synthesis of complex molecules from simple and readily available starting materials. acs.orge-bookshelf.de

Green Chemistry Considerations in Synthetic Design

Green chemistry principles are increasingly influencing the design of synthetic routes for all chemical compounds, including thiocyanates. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Several modern methods for synthesizing thiocyanates align with these principles:

Photochemical and Electrochemical Synthesis : The use of light or electricity as energy sources can replace traditional reagents, leading to cleaner reactions. rsc.orgnih.gov Photo- and electrochemically induced thiocyanations are considered greener approaches for forming C-S bonds. nih.gov The paired electrosynthesis of thiocyanato-containing carbonyl derivatives, for example, is an environmentally benign method that avoids bulk chemical oxidants. rsc.org

Aqueous Reaction Media : Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The metal-free radical thiocyanatosulfonation of alkynes is effectively carried out in an aqueous medium, enhancing its green credentials. organic-chemistry.org

Benign Solvents and Catalysts : The use of recyclable and non-toxic solvents and catalysts is another key aspect. Polyethylene glycol (PEG)-water has been reported as a recyclable and benign reaction medium for the synthesis of alkyl thiocyanates. tandfonline.com Similarly, the use of iodine as a catalyst in some thiocyanation reactions represents a move towards more environmentally friendly systems. researchgate.net

Atom Economy : Multicomponent reactions inherently possess high atom economy, as most or all atoms of the starting materials are incorporated into the final product, thus minimizing waste. researchgate.net The MCRs used to produce vinyl thiocyanate analogs are excellent examples of this principle in action. organic-chemistry.orgresearchgate.net

Table 3: Green Chemistry Approaches in Thiocyanate Synthesis

| Green Strategy | Example Reaction/Method | Benefit | Ref |

| Alternative Energy Source | Visible-light-enabled formation of α-thiocyanato ketones | Avoids harsh reagents, uses renewable energy | rsc.org |

| Electrochemical Synthesis | Paired electrosynthesis of thiocyanato derivatives | Reduces need for chemical oxidants/reagents | rsc.org |

| Green Solvents | Synthesis of alkyl thiocyanates in PEG-water | Recyclable, non-toxic reaction medium | tandfonline.com |

| Aqueous Media | Radical thiocyanatosulfonation of alkynes in water | Eliminates volatile organic solvents | organic-chemistry.org |

| Atom Economy | Multicomponent synthesis of vinyl thiocyanates | High efficiency, low waste generation | organic-chemistry.orgresearchgate.net |

By integrating these green chemistry considerations, the synthesis of this compound and related compounds can be achieved in a more sustainable and environmentally responsible manner. tandfonline.com

Advanced Reactivity and Transformation Pathways

General Reactivity of α,β-Unsaturated Thiocyanates

The chemical behavior of α,β-unsaturated thiocyanates is characterized by a duality in reactivity, stemming from the electrophilic nature of the enone system and the nucleophilic potential of the thiocyanate (B1210189) moiety.

The enone functional group, also known as an α,β-unsaturated ketone, is defined by a carbonyl group conjugated with a carbon-carbon double bond. numberanalytics.com This conjugation results in the delocalization of π-electrons across the system, which significantly influences its reactivity. psiberg.com The electronegative oxygen atom of the carbonyl group withdraws electron density, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack. numberanalytics.comlibretexts.org This electronic effect is a cornerstone of the reactivity of enones, facilitating a variety of addition reactions. numberanalytics.com

The electrophilicity of the enone can be further enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen, thereby increasing the partial positive charge on the β-carbon. psiberg.com The reactivity of these systems has been quantitatively studied, with electrophilicity parameters determined for various cyclic and acyclic enones. nih.govrsc.org In general, α,β-unsaturated systems are versatile building blocks in organic synthesis due to their predictable reactivity towards nucleophiles. numberanalytics.com

The thiocyanate group (-SCN) is a versatile functional group that can exhibit nucleophilic character. vulcanchem.com It is considered a "pseudohalide" and can participate in reactions where it displaces other leaving groups. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom, although attack through the sulfur atom is more common in most organic reactions, leading to the formation of thiocyanate compounds.

The thiocyanate group is a valuable synthon in organic chemistry because it can be readily converted into a wide array of other sulfur-containing functional groups. researchgate.netnih.gov These transformations include reduction to thiols, hydrolysis to thiocarbamates, and conversion to sulfides or disulfides. researchgate.net This versatility makes thiocyanates useful intermediates in the synthesis of various biologically active molecules and materials. nih.gov The direct introduction of the SCN group into molecules can be achieved through nucleophilic, electrophilic, or radical pathways. researchgate.net

Electrophilic Nature of the Enone Moiety

Conjugate Addition Reactions

One of the most important classes of reactions for α,β-unsaturated carbonyl compounds is conjugate addition, also known as Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the enone system.

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. masterorganicchemistry.com In the context of 3-Oxobut-1-en-1-yl thiocyanate, the electrophilic β-carbon of the enone moiety is the primary site for attack by a wide range of nucleophiles. vulcanchem.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

A specific and highly relevant type of Michael addition is the thia-Michael addition, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hrresearchgate.net This reaction is of great importance for the formation of carbon-sulfur bonds and is often catalyzed by bases or Lewis acids. srce.hr However, in some cases, the reaction can proceed without a catalyst, particularly with highly reactive substrates or nucleophiles. researchgate.net

Table 1: Examples of Nucleophiles in Michael Addition Reactions

| Nucleophile Class | Specific Example |

|---|---|

| Organocuprates | Gilman reagents (R₂CuLi) |

| Enolates | Diethyl malonate |

| Amines | Primary and secondary amines |

| Thiols | Thiophenol |

Controlling the stereochemistry and regiochemistry of conjugate additions is a significant focus in synthetic organic chemistry. In reactions involving this compound and similar structures, both aspects are crucial for the synthesis of complex target molecules.

Regioselectivity refers to the preferential addition to one site over another. For α,β-unsaturated systems, the main challenge is often controlling 1,4-addition (conjugate addition) versus 1,2-addition (direct attack at the carbonyl carbon). masterorganicchemistry.com While many softer nucleophiles preferentially undergo 1,4-addition, harder nucleophiles may favor 1,2-addition. Furthermore, methods for the regioselective thiocyanation of α,β-unsaturated ketones have been developed, allowing for the controlled introduction of the thiocyanate group. acs.orgacs.org An NBS-promoted three-component reaction allows for the regioselective thiocyanatothiolation of alkenes. rsc.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. Enantioselective conjugate additions can be achieved using chiral catalysts. For instance, a chiral iron(III)-salen complex has been shown to catalyze the regioselective and enantioselective conjugate addition of thiols to acyclic α,β,γ,δ-unsaturated dienones at the δ-carbon. organic-chemistry.org The stereoselective conjugate addition of thiocyanate to electron-deficient alkynes has also been reported. researchgate.net However, achieving high chemoselectivity for the conjugate cyanation of α,β-unsaturated aldehydes has been a long-standing challenge, as 1,2-addition is often the favored pathway. recercat.catnature.com

Michael Addition Pathways

Cyclization and Heterocycle Formation

The unique structure of this compound and related α,β-unsaturated thiocyanates makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The thiocyanate group can serve as a source of both sulfur and nitrogen atoms in cyclization reactions. researchgate.net

For example, α-thiocyanatoamides, which can be derived from α,β-unsaturated systems, have been shown to undergo spontaneous intramolecular cyclization to form 2-imino-4-thiazolidinone derivatives. mdpi.org In these reactions, the nucleophilic nitrogen of the amide attacks the carbon of the thiocyanate group. Similarly, condensation reactions between α,β-unsaturated cyclic ketones and ammonium (B1175870) thiocyanate have been reported to yield heterocyclic structures. acs.org The versatility of thiocyanates as synthons for heterocycles is further highlighted by their use in electrochemical cascade cyclization reactions. researchgate.net These reactions provide innovative pathways for the efficient construction of complex molecular architectures.

Synthesis of Thiazole (B1198619) Derivatives

The reaction of α,β-unsaturated ketones with a source of sulfur and nitrogen is a well-established method for the synthesis of thiazole derivatives. organic-chemistry.orgijper.org In this context, this compound can serve as a key building block for the construction of substituted thiazoles. The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides or thioureas, provides a conceptual basis for the reactivity of this compound. researchgate.netmdpi.comasianpubs.org

While direct literature on the use of this compound in Hantzsch-type syntheses is not abundant, the reaction can be extrapolated. The carbon-carbon double bond in the subject molecule is activated by the adjacent carbonyl group, making the β-carbon susceptible to nucleophilic attack. In a reaction with a thioamide, such as thioacetamide, the sulfur atom would likely attack the β-carbon of the butenone backbone. Subsequent cyclization, involving the nitrogen of the thioamide and the carbonyl carbon of the butenone moiety, followed by dehydration, would lead to the formation of a substituted thiazole.

A plausible reaction scheme is the condensation of this compound with thiourea (B124793). This reaction would yield 2-amino-4-(2-thiocyanatoethenyl)thiazole, a highly functionalized thiazole derivative with potential for further synthetic modifications. The reaction conditions for such transformations typically involve heating in a suitable solvent, sometimes with the addition of a catalyst to facilitate the reaction. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(2-thiocyanatoethenyl)thiazole | Hantzsch-type thiazole synthesis |

| This compound | Thioacetamide | 2-Methyl-4-(2-thiocyanatoethenyl)thiazole | Hantzsch-type thiazole synthesis |

Formation of Oxathiolane Derivatives

The synthesis of 1,3-oxathiolanes can be achieved through the reaction of epoxides with carbonyl compounds in the presence of a thiocyanate source. researchgate.net An efficient method for the synthesis of 1,3-oxathiolane-2-imine derivatives involves the one-pot reaction between aryl isothiocyanates and asymmetrically substituted oxiranes, catalyzed by methanol. researchgate.net While this reaction uses an isothiocyanate, the analogous reactivity with a thiocyanate can be considered.

Specifically, this compound could potentially react with an epoxide, such as propylene (B89431) oxide, in the presence of a catalyst. The reaction would likely proceed via the opening of the epoxide ring by the thiocyanate anion, followed by an intramolecular cyclization involving the oxygen of the opened epoxide and the carbonyl carbon of the butenone moiety. This would result in the formation of a substituted 1,3-oxathiolane. The regioselectivity of the epoxide ring opening would be a key factor in determining the final structure of the product.

Access to Thiazine (B8601807) and Isothiazolone (B3347624) Systems

The α,β-unsaturated ketone functionality within this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic systems like thiazines. The reaction of chalcones (1,3-diaryl-2-propen-1-ones), which are also α,β-unsaturated ketones, with thiourea in the presence of a base is a known method for preparing 1,3-thiazine derivatives. jocpr.comnih.gov By analogy, reacting this compound with thiourea under basic conditions is expected to yield a 2-amino-4-hydroxy-6-(2-thiocyanatoethenyl)-1,3-thiazine. The reaction involves a Michael addition of the thiourea to the α,β-unsaturated system, followed by an intramolecular cyclization and tautomerization.

Furthermore, the synthesis of 1,3-thiazines can be achieved from malonic acid, potassium thiocyanate, and an acid anhydride, resulting in 5-acyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-diones. sci-hub.se This suggests that the thiocyanate group can be incorporated into the thiazine ring structure.

Access to isothiazolone systems from this compound is less direct. However, the versatility of the thiocyanate group allows for its conversion into other sulfur-containing functionalities that could then be used to construct an isothiazolone ring. For example, cleavage of the S-CN bond to form a thiol, followed by reaction with a suitable nitrogen-containing component and subsequent oxidation, could be a potential, albeit multi-step, route.

| Starting Material | Reagent | Product Class |

| This compound | Thiourea/Base | 1,3-Thiazine |

| Malonic acid, KSCN, Acid Anhydride | - | 1,3-Thiazine |

[3+2] Cycloaddition Reactions

The carbon-carbon double bond in this compound, being part of an α,β-unsaturated system, can act as a dipolarophile in [3+2] cycloaddition reactions. numberanalytics.comwikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. mdpi.comnih.gov

A notable example is the reaction with azomethine ylides, which are 1,3-dipoles. nih.govnih.govresearchgate.netmdpi.comrsc.org The cycloaddition of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, with this compound would lead to the formation of a highly substituted pyrrolidine (B122466) ring. The regioselectivity of this cycloaddition would be governed by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing nature of the acetyl and thiocyanate groups would influence the orientation of the addition.

| Dipolarophile | 1,3-Dipole | Product |

| This compound | Azomethine Ylide | Substituted Pyrrolidine |

| This compound | Nitrile Oxide | Substituted Isoxazoline |

Isomerization Reactions: Thiocyanate to Isothiocyanate

A characteristic reaction of allylic and propargylic thiocyanates is their rearrangement to the more thermodynamically stable isothiocyanates. researchgate.netnii.ac.jpchimia.ch This isomerization is a google.comgoogle.com-sigmatropic rearrangement, proceeding through a cyclic transition state. nii.ac.jp For this compound, which is a vinylogous allylic thiocyanate, a similar isomerization to 3-Oxobut-1-en-1-yl isothiocyanate is conceivable, particularly upon heating.

The equilibrium between the thiocyanate and isothiocyanate isomers is influenced by the substitution pattern and the reaction conditions. researchgate.net The isomerization is often a first-order kinetic process. nii.ac.jp The resulting α,β-unsaturated isothiocyanate is a valuable synthetic intermediate, as the isothiocyanate group can readily react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Functional Group Interconversions of the Thiocyanate Moiety

The thiocyanate group (-SCN) is a versatile functional group that can be transformed into a variety of other sulfur-containing moieties. wikipedia.org This allows for the derivatization of this compound into a range of other useful compounds.

Cleavage of the Sulfur-Cyano Bond

The sulfur-cyano (S-CN) bond in thiocyanates can be cleaved under various conditions to generate a thiol (mercaptan) functionality. beilstein-journals.org Reductive cleavage is a common method, employing reagents such as sodium borohydride, lithium aluminum hydride, or samarium(II) iodide. beilstein-journals.orgnih.gov For example, treatment of an aryl thiocyanate with samarium(II) iodide leads to the formation of a samarium thiolate, which can then be used in further reactions. nih.gov

Alternatively, non-reductive methods for S-CN bond cleavage exist. For instance, phosphorus pentasulfide in refluxing toluene (B28343) has been used to convert organic thiocyanates to thiols. beilstein-journals.org This method is advantageous as it avoids the use of harsh reducing agents and is tolerant of reducible functional groups. beilstein-journals.org The resulting thiol from this compound, namely 3-oxo-1-mercaptobut-1-ene, would be a valuable intermediate for further synthetic transformations, such as Michael additions or the synthesis of sulfur-containing heterocycles.

The electrochemical reduction of thiocyanates also leads to the cleavage of the S-CN bond, forming a thiolate anion and a cyanide anion. electrochem.orgacs.org The mechanism of this reduction can be either a stepwise or a concerted process, depending on the substituents on the molecule. electrochem.orgacs.org

| Transformation | Reagent/Condition | Product |

| Thiocyanate to Thiol | Reductive Cleavage (e.g., SmI2) | Thiol |

| Thiocyanate to Thiol | Non-reductive Cleavage (e.g., P4S10) | Thiol |

| Thiocyanate to Thiolate | Electrochemical Reduction | Thiolate |

Conversion to Other Sulfur-Containing Functional Groups (e.g., Thioethers, Sulfides, Thioates)

The thiocyanate moiety in vinyl thiocyanates is a valuable precursor for the synthesis of other sulfur-containing functional groups, notably thioethers. This transformation can be effectively achieved through nucleophilic substitution reactions where the cyano group is displaced by a carbon nucleophile, such as a Grignard reagent.

Research has demonstrated that vinyl thiocyanates react cleanly with Grignard reagents to produce vinyl thioethers with cleavage of the S-CN bond. rsc.org This method is advantageous as it avoids the use of odorous thiols. For instance, the reaction of a vinyl thiocyanate with an aryl or alkyl Grignard reagent leads to the formation of the corresponding aryl or alkyl vinyl thioether. rsc.org In a specific example, a bicyclic vinyl thiocyanate was successfully converted to a variety of aromatic and aliphatic thioethers by condensation with the appropriate Grignard reagent. rsc.org The reaction proceeded without competing conjugate addition, highlighting the selectivity of the S-CN bond cleavage. rsc.org

Furthermore, the thiocyanate group can be transformed into the synthetically important trifluoromethyl thioether functionality. Treatment of a vinyl thiocyanate with a suitable trifluoromethylating agent, such as TMSCF₃ (trimethyl(trifluoromethyl)silane), in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), provides the corresponding vinyl trifluoromethyl thioether. rsc.org

The conversion of vinyl thiocyanates to other sulfur-containing compounds like disulfides or thioates is less commonly documented in the literature. However, organic thiocyanates, in general, are recognized as versatile intermediates for accessing a wide array of sulfur-containing scaffolds. researchgate.net

Table 1: Conversion of a Bicyclic Vinyl Thiocyanate to Thioethers rsc.org

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Phenyl vinyl thioether | 75 |

| 2 | Methylmagnesium bromide | Methyl vinyl thioether | 68 |

| 3 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl vinyl thioether | 82 |

Radical-Mediated Transformations

The vinyl thiocyanate moiety is also susceptible to a variety of radical-mediated transformations, which can be initiated by light, heat, or radical initiators. These reactions often involve the formation of a thiyl radical or the addition of a radical species to the carbon-carbon double bond.

A common radical reaction is the addition of a thiocyanate radical (•SCN) to an unsaturated system. This radical can be generated from precursors like ammonium thiocyanate through photooxidation. escholarship.org For example, the photocatalytic denitrative thiocyanation of β-nitrostyrenes proceeds via the addition of a photochemically generated •SCN radical to the double bond. nih.gov

Intramolecular radical cyclizations are another significant transformation pathway for molecules containing a vinyl thiocyanate group. These reactions can lead to the formation of complex heterocyclic structures. For instance, manganese(III) acetate (B1210297) can mediate oxidative free-radical cyclization reactions. thieme-connect.de While a specific example for this compound is not explicitly detailed, structurally similar compounds containing a (3-oxobut-1-en-1-yl)phenyl)acetamide moiety have been shown to undergo radical cyclization. escholarship.org

The process of radical-mediated intramolecular translocation of a cyano group is a recognized synthetic tool. preprints.org This process typically involves the addition of an in-situ generated carbon-centered radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical. preprints.org This relocates the cyano group and generates a new, more stable carbon radical that can undergo further reactions. preprints.org Such a pathway could be envisioned for this compound under appropriate radical conditions.

Furthermore, visible light-induced intramolecular cyclization cascades involving a thiocyanate radical addition have been reported for N-alkyl-N-methacryloylbenzamides, leading to thiocyanato-containing isoquinolinediones. nih.gov These examples underscore the potential of the vinyl thiocyanate moiety in this compound to participate in a range of synthetically useful radical transformations.

Table 2: Examples of Radical-Mediated Transformations Involving Vinyl Thiocyanates

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

| Intermolecular Radical Addition | β-Nitrostyrene | NH₄SCN, Eosin (B541160) Y, visible light | (E)-Vinyl thiocyanate | nih.gov |

| Intramolecular Radical Cyclization | N-Alkyl-N-methacryloylbenzamide | NH₄SCN, Acr⁺-MesClO₄⁻, visible light, O₂ | Thiocyanato-containing isoquinolinedione | nih.gov |

| Radical Cyclization | Aniline | Ammonium thiocyanate, photooxidation | 2-Aminobenzothiazole | escholarship.org |

Mechanistic Investigations of Chemical Transformations

Electron Transfer Pathways

Electron transfer processes, particularly single-electron transfer (SET), are pivotal in initiating reactions involving thiocyanates. In the context of vinyl thiocyanates, SET mechanisms are often triggered by photoredox catalysis or electrochemical reduction.

Visible-light-induced reactions, for instance, can initiate the formation of a thiocyanate (B1210189) radical (SCN•). This occurs when a photocatalyst, such as eosin (B541160) Y or rose bengal, absorbs light and enters an excited state. The excited photocatalyst can then oxidize a thiocyanate anion (SCN⁻) to the highly reactive thiocyanate radical. researchgate.netnih.gov This SET process is a key step in the synthesis of various vinyl thiocyanates and in their subsequent reactions.

Electrochemical studies on aryl thiocyanates have also shed light on electron transfer mechanisms. The reduction of aryl thiocyanates can proceed through a dissociative electron transfer, where the S-CN bond cleaves upon electron acceptance. nih.gov The nature of this process, whether it is a concerted or stepwise cleavage, is influenced by the electronic properties of the substituents on the aromatic ring. For instance, compounds with electron-withdrawing groups, like nitro groups, tend to favor a stepwise mechanism involving a stable anion radical intermediate. Conversely, electron-donating groups can lead to a transition towards a more concerted mechanism. nih.gov While this research focuses on aryl thiocyanates, the principles of dissociative electron transfer are relevant to the S-CN bond in 3-Oxobut-1-en-1-yl thiocyanate, especially under reductive conditions.

The general mechanism for the formation of a thiocyanate radical via a photocatalytic SET process can be summarized as follows:

| Step | Description |

| 1. Photoexcitation | A photocatalyst (PC) absorbs light to form an excited state (PC). |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC) oxidizes the thiocyanate anion (SCN⁻) to a thiocyanate radical (SCN•), while the photocatalyst is reduced. |

| 3. Radical Reaction | The newly formed thiocyanate radical participates in subsequent chemical transformations. |

| 4. Catalyst Regeneration | The reduced photocatalyst is oxidized back to its ground state, often by an oxidant like oxygen, completing the catalytic cycle. nih.gov |

Role of Radical Intermediates and Radical Chain Propagation

Once formed via electron transfer or other initiation methods like thermal decomposition of radical initiators (e.g., AIBN), the thiocyanate radical (SCN•) plays a central role as a key intermediate. rsc.org This radical can participate in a variety of transformations, often leading to radical chain propagation mechanisms.

In the context of synthesizing vinyl thiocyanates, a common pathway involves the addition of the thiocyanate radical to an alkyne or a substituted alkene. researchgate.netorganic-chemistry.org For instance, the reaction of the SCN• radical with an alkene forms a carbon-centered radical intermediate. nih.gov This intermediate can then be oxidized to a carbocation, which subsequently eliminates a proton to yield the vinyl thiocyanate product.

Radical chain reactions are also prominent in the functionalization of α,β-unsaturated systems. The addition of a thiocyanate radical to the double bond of a compound like this compound would likely proceed via addition to the β-carbon, which is activated by the conjugated ketone. This would generate a resonance-stabilized radical intermediate.

A plausible radical chain mechanism for the transformation of an α,β-unsaturated ketone involving a thiocyanate radical is detailed in the table below:

| Step | Description |

| Initiation | Formation of a thiocyanate radical (SCN•) from a precursor like ammonium (B1175870) thiocyanate, often catalyzed by an initiator or photocatalyst. nih.govrsc.org |

| Propagation Step 1 | The thiocyanate radical adds to the β-carbon of the α,β-unsaturated ketone, forming a resonance-stabilized α-carbonyl radical intermediate. |

| Propagation Step 2 | This radical intermediate can then react with another molecule, for example, by abstracting a hydrogen atom or by reacting with another radical, to form a product and potentially a new radical species that continues the chain. |

| Termination | The reaction ceases when two radical species combine. |

These radical pathways are crucial for understanding the synthesis of thiocyanate-containing compounds and their potential for further functionalization. researchgate.netbohrium.com

Nucleophilic Addition Mechanisms

The electrophilic nature of the carbonyl carbon and the conjugated β-carbon in α,β-unsaturated ketones like this compound makes them susceptible to nucleophilic attack. savemyexams.com Nucleophilic addition can occur in two primary modes: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. pressbooks.publibretexts.org

The outcome of the reaction is often dictated by the nature of the nucleophile. Strong, "hard" nucleophiles such as organolithium reagents or Grignard reagents tend to favor 1,2-addition. In contrast, "softer" nucleophiles, including amines, water, and cyanides, generally favor 1,4-conjugate addition. pressbooks.pub

For this compound, the thiocyanate group itself can be displaced by a nucleophile, or nucleophilic addition can occur at the carbonyl or the double bond. A particularly relevant mechanism is the 1,4-addition/thiocyanation pathway. In this process, a nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate. This enolate can then be trapped by an electrophilic thiocyanating agent, resulting in the difunctionalization of the original molecule. acs.org

The general mechanism for 1,4-conjugate addition is as follows:

| Step | Description |

| Step 1: Nucleophilic Attack | A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. The π-electrons of the double bond are pushed to form a resonance-stabilized enolate intermediate. libretexts.org |

| Step 2: Protonation | The enolate intermediate is protonated, typically by a solvent or a weak acid, to form an enol. libretexts.org |

| Step 3: Tautomerization | The enol, which is generally less stable, rapidly tautomerizes to the more stable keto form to yield the final product. libretexts.org |

This pathway highlights the versatility of the α,β-unsaturated ketone scaffold in undergoing additions that can lead to a variety of functionalized products.

Concerted vs. Stepwise Reaction Processes

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding chemical transformations. A concerted reaction proceeds through a single transition state where bond-making and bond-breaking occur simultaneously. In a stepwise reaction, the transformation occurs through one or more intermediates, each with its own transition state. diva-portal.orgrsc.org

In the context of reactions involving thiocyanates, this dichotomy is evident in dissociative electron transfer processes. As mentioned previously, the electrochemical reduction of aryl thiocyanates can proceed via a concerted mechanism, where electron transfer and S-CN bond cleavage are synchronous, or a stepwise mechanism, where an anion radical intermediate is formed prior to bond cleavage. nih.gov The preferred pathway is dependent on factors such as the stability of the potential intermediate and the strength of the bond being broken. acs.org

For cycloaddition reactions, which could potentially involve the double bond of this compound, the question of a concerted versus a stepwise diradical mechanism is also pertinent. nih.gov While direct studies on this specific molecule are lacking, computational and experimental work on related systems often indicates that one pathway is energetically favored over the other, though competing pathways can sometimes be observed. nih.gov

The determination of whether a reaction is concerted or stepwise often requires a combination of kinetic studies, isotopic labeling experiments, and computational modeling. diva-portal.org

Influence of Catalysts and Reagents on Reaction Mechanism

Catalysts and reagents play a crucial role in directing the reaction pathway of molecules like this compound, often by lowering the activation energy for a specific mechanism or by enabling entirely new transformations.

Photocatalysts: As discussed in section 4.1, photocatalysts like eosin Y and rose bengal are instrumental in initiating radical reactions via SET mechanisms under visible light. nih.gov This provides a mild and environmentally friendly way to generate thiocyanate radicals.

Metal Catalysts:

Gold Catalysis: Gold catalysts have been shown to be effective in the stereoselective hydrothiocyanation of haloalkynes to produce vinyl thiocyanates. organic-chemistry.org

Copper Catalysis: Copper-based catalysts are used in a variety of reactions, including the coupling of arylboronic acids with KSCN to form aryl thiocyanates and in dual photoredox/copper-catalyzed reactions for the synthesis of δ-thiocyanato alcohols. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions and have been employed in the C-H fluorination of arenes, demonstrating their utility in activating otherwise inert bonds. beilstein-journals.org

Iron Catalysis: Anhydrous FeCl₃ can oxidize potassium thiocyanate to the thiocyanate radical, promoting the dithiocyanation of olefins. organic-chemistry.org

Radical Initiators: Azobisisobutyronitrile (AIBN) is a common thermal radical initiator used to catalyze radical thiocyanation reactions, such as the selective C(sp²)–H bond thiocyanation of cyclic α,β-unsaturated ketones. rsc.org

Electrophilic Thiocyanating Reagents: Reagents like N-thiocyanatophthalimide and N-thiocyanatosaccharin have been developed for the electrophilic α-thiocyanation of β-ketoesters and other nucleophiles. researchgate.netacs.org These reagents can be activated by chiral catalysts to achieve asymmetric transformations. In some cases, these electrophilic reagents can activate a nucleophile for a 1,4-addition, followed by thiocyanation. acs.org

The choice of catalyst and reagent is therefore critical in controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound, allowing for the targeted synthesis of complex molecules.

Theoretical and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the different spatial orientations, or conformations, a molecule can adopt are fundamental to its properties. Conformational analysis is the study of the energetics associated with these different arrangements, which arise from rotation around single bonds. researchgate.netresearchgate.net

Electronic Structure and Reactivity Prediction

The distribution of electrons within a molecule governs its chemical reactivity. Computational methods provide several descriptors based on electronic structure to predict how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule, which is crucial for predicting its reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.netwolfram.com For 3-Oxobut-1-en-1-yl thiocyanate (B1210189), an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiocyanate group, identifying them as sites for electrophilic interaction. Conversely, positive potential might be found near the hydrogen atoms. researchgate.net

Donor-Acceptor Interactions and Regioselectivity

No specific studies on the donor-acceptor properties and their influence on the regioselectivity of reactions involving 3-Oxobut-1-en-1-yl thiocyanate are currently available. Theoretical investigations would be required to map the electrostatic potential, identify frontier molecular orbitals (HOMO and LUMO), and calculate local reactivity descriptors (such as Fukui functions) to predict how this molecule interacts with various nucleophiles and electrophiles.

Reaction Pathway and Transition State Calculations

There are no published computational studies detailing the reaction pathways and transition states for reactions of this compound. Such calculations would be essential to understand the mechanisms of its potential transformations, determine activation energies, and rationalize product distributions.

Density Functional Theory (DFT) Applications

While DFT is a powerful tool for studying molecules of this type, no specific applications of DFT to analyze the geometry, electronic structure, or reactivity of this compound have been reported in the literature.

Molecular Dynamics Simulations

Applicable molecular dynamics simulations for this compound have not been performed or published. These simulations would be valuable for understanding its conformational dynamics, solvation effects, and behavior in condensed phases.

Cheminformatics and SMARTS Pattern Recognition for Structural Analysis

A specific cheminformatics analysis using SMARTS patterns for this compound is not found in existing research. While a generic SMARTS pattern could be constructed, detailed studies using this approach for structural analysis or database screening of this compound are absent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra of 3-Oxobut-1-en-1-yl thiocyanate (B1210189) are expected to show distinct signals corresponding to each unique nucleus in the molecule. The chemical environment of each nucleus, influenced by factors like electronegativity, hybridization, and conjugation, dictates its chemical shift (δ).

In ¹H NMR, the vinylic protons (H-1 and H-2) would appear in the olefinic region, typically between 5.0 and 7.5 ppm. Due to the influence of the electron-withdrawing carbonyl and thiocyanate groups, their exact shifts would be further downfield. The coupling constant (J) between these two protons would be indicative of the double bond's stereochemistry (cis or trans). The methyl protons (H-4) would appear as a singlet in the upfield region, characteristic of a methyl ketone.

In ¹³C NMR, the carbonyl carbon (C-3) is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm for ketones. netlify.app The olefinic carbons (C-1 and C-2) would resonate between approximately 100 and 150 ppm. The conjugation with the carbonyl group significantly influences these shifts, with the β-carbon (C-1) generally appearing further downfield than the α-carbon (C-2). netlify.app The carbon of the thiocyanate group (-SCN) has a characteristic shift, and the methyl carbon (C-4) would be found in the far upfield region of the spectrum. A comparative study of organic thiocyanates and isothiocyanates shows that the SCN group influences the chemical shifts of adjacent vinyl carbons through both sigma and pi electronic effects. rsc.org

Expected ¹H NMR Data for 3-Oxobut-1-en-1-yl thiocyanate

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| H-1 (β-vinyl) | Downfield of H-2 | Doublet | Jtrans > Jcis |

| H-2 (α-vinyl) | Upfield of H-1 | Doublet | Jtrans > Jcis |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (β-vinyl) | ~120 - 150 |

| C-2 (α-vinyl) | ~110 - 140 |

| C-3 (Carbonyl) | ~190 - 210 |

| C-4 (Methyl) | ~20 - 30 |

To complement experimental data, computational methods are employed to predict NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the magnetic shielding tensors of nuclei. cdnsciencepub.comresearchgate.net By calculating the isotropic shielding constants for the nuclei in a molecule and referencing them against a standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. These predicted shifts for various possible isomers or conformers can be compared with experimental values to confirm the structure. This method is particularly useful for resolving ambiguities in complex structures and for assigning signals definitively. cdnsciencepub.comresearchgate.net

Chemical Shift and Coupling Constant Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org In an electron impact (EI) mass spectrum of this compound, a molecular ion peak (M⁺·) corresponding to its molecular weight would be observed.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.org For this molecule, characteristic fragmentation pathways would likely include:

Cleavage of the thiocyanate group : Loss of ·SCN (m/z 58) or the neutral molecule SCN.

Alpha-cleavage adjacent to the carbonyl group : Loss of a methyl radical (·CH₃, m/z 15) to form a stable acylium ion, [M-15]⁺.

McLafferty rearrangement : If sterically possible, this rearrangement is common for ketones, though less likely in this specific structure.

Cleavage of the vinyl group : Fragmentation at the C-C single bond or cleavage of the C-S bond.

Under softer ionization conditions, such as chemical ionization (CI) or electrospray ionization (ESI), fragmentation can be minimized, often yielding a prominent protonated molecule [M+H]⁺ or adduct ions, which helps to confirm the molecular weight. researchgate.netcapes.gov.br

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Identity |

|---|---|

| M⁺· | Molecular Ion |

| M - 15 | [M - CH₃]⁺ |

| M - 43 | [M - CH₃CO]⁺ |

| M - 58 | [M - SCN]⁺ |

| 58 | [SCN]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. unitechlink.com The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups.

Thiocyanate (–S–C≡N) stretch : A very sharp and strong absorption is expected in the region of 2120-2160 cm⁻¹. libretexts.org This band is highly characteristic and a reliable indicator of the thiocyanate group.

Carbonyl (C=O) stretch : As an α,β-unsaturated ketone, the C=O stretching vibration would appear at a lower frequency than that of a saturated ketone (typically ~1715 cm⁻¹). The expected range is approximately 1650-1700 cm⁻¹, and the band is typically very strong. pressbooks.pub

Alkene (C=C) stretch : The stretching of the carbon-carbon double bond, being part of a conjugated system, would give rise to an absorption in the 1620-1680 cm⁻¹ range. pressbooks.pub

Vinylic (C-H) stretch : The stretching vibration of the C-H bonds on the double bond would appear just above 3000 cm⁻¹. pressbooks.pub

Expected Characteristic IR Absorption Bands

| Functional Group | Bond | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Thiocyanate | –C≡N | Stretching | 2120 - 2160 | Strong, Sharp |

| α,β-Unsaturated Ketone | C=O | Stretching | 1650 - 1700 | Strong |

| Alkene | C=C | Stretching | 1620 - 1680 | Medium to Strong |

Microwave (MW) Spectroscopy for Gas-Phase Conformational Studies

Microwave (MW) spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. nih.gov It is exceptionally sensitive to the molecule's geometry, allowing for the precise determination of rotational constants, which are inversely related to the moments of inertia. nih.gov

For a flexible molecule like this compound, which can exist in different conformations due to rotation around the C-C and C-S single bonds, MW spectroscopy can distinguish between different conformers present in the gas-phase equilibrium. acs.orgresearchgate.net Each conformer has a unique set of rotational constants and therefore a distinct rotational spectrum. nih.gov By comparing the experimentally determined rotational constants with those calculated for theoretically optimized geometries (using methods like DFT or ab initio calculations), the specific conformations present in the sample can be identified, and their relative energies can be estimated from the spectral intensities. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles. nih.gov

An X-ray crystallographic study of this compound would provide unambiguous information on:

The molecule's conformation in the solid state.

The stereochemistry of the double bond (E/Z).

Precise bond lengths and angles, for example, the S-C and C≡N bond lengths of the nearly linear thiocyanate group. iucr.orgnih.gov

Intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that dictate how the molecules pack together in the crystal lattice. d-nb.info

This technique would yield the most accurate and complete picture of the molecule's static structure, which serves as a crucial benchmark for computational models and for understanding its behavior in the condensed phase.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For an organic molecule like this compound, the electronic transitions are typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

The structure of this compound features a conjugated system, which includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C). This conjugation is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Generally, α,β-unsaturated ketones exhibit two primary absorption bands:

A strong intensity band at shorter wavelengths (typically around 215-250 nm) resulting from a π → π* transition of the conjugated system.

A weaker intensity band at longer wavelengths (usually above 300 nm) corresponding to an n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group.

The thiocyanate (-SCN) group, while not as strongly chromophoric as the enone system, could subtly influence the absorption maxima (λmax) and molar absorptivity (ε) through its electronic effects on the conjugated system.

Hypothetical UV-Visible Spectral Data for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π | ~ 220 - 240 | High (> 10,000) |

| n → π | ~ 310 - 330 | Low (10 - 100) |

Note: This table is based on theoretical expectations for similar α,β-unsaturated ketones and is for illustrative purposes only. Actual experimental data for this compound is not available in the cited sources.

Other Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to detect and characterize species with unpaired electrons, such as free radicals. rsc.orgwestmont.edursc.org EPR spectroscopy is invaluable for studying reaction mechanisms that may involve radical intermediates.

In the context of this compound, EPR could be employed to investigate several potential mechanistic pathways:

Photochemical Reactions: Upon irradiation with UV light, the enone moiety could potentially undergo reactions leading to radical intermediates.

Redox Chemistry: One-electron reduction or oxidation of the molecule could generate radical anions or cations, respectively, which would be detectable by EPR.

Radical Addition Reactions: The carbon-carbon double bond is susceptible to attack by radicals, and EPR could be used to identify the resulting carbon-centered radical adducts.

An EPR spectrum provides key information about a radical species, including its g-value (analogous to the chemical shift in NMR) and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like 1H, 14N). The analysis of these parameters can help to identify the specific radical and map the distribution of the unpaired electron's spin density within the molecule.

For instance, if a radical was to add to the β-carbon of this compound, EPR spectroscopy could help to confirm the structure of the resulting α-carbonyl radical. While no specific EPR studies on this compound were found, the technique remains a powerful tool for gaining mechanistic insights into the reactivity of similar molecules.

Synthetic Utility in the Construction of Complex Organic Architectures

Role as a Key Building Block for Heterocyclic Compounds

3-Oxobut-1-en-1-yl thiocyanate (B1210189) and its derivatives are instrumental in the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. The dual reactivity of the enone and thiocyanate moieties allows for a range of cyclization strategies.

A significant application is in the synthesis of thiazoles, a core structure in many biologically active compounds. researchgate.netnih.gov The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of α-haloketones with thioamides. nih.gov A modern variation of this approach utilizes α-thiocyanato ketones, which can be derived from α,β-unsaturated ketones like methyl vinyl ketone. researchgate.netnih.gov For instance, the reaction of methyl vinyl ketone with aryldiazonium salts and potassium thiocyanate (KSCN) under Meerwein conditions yields 4-aryl-3-thiocyanatobutan-2-ones. researchgate.netnih.gov These α-thiocyanato ketones are stable intermediates that can be readily converted into highly substituted 2-aminothiazoles.

The reaction of these 4-aryl-3-thiocyanatobutan-2-ones with nucleophiles such as 1-methyl-3-aminopyrazole proceeds regioselectively to furnish N-(3-pyrazolyl)-substituted 2-aminothiazoles in high yields. researchgate.netnih.gov This transformation highlights the role of the thiocyanato ketone as a direct precursor to the thiazole ring system.

Furthermore, the strategic placement of functional groups on the reacting partners can lead to the formation of more complex, fused heterocyclic systems. When an ester group is present on the pyrazole (B372694) reactant, a regioselective ring-closure is followed by an intramolecular cyclization, resulting in the creation of a novel pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine system. researchgate.netnih.gov This demonstrates the utility of the thiocyanated butanone scaffold in constructing intricate, multi-ring structures.

The versatility extends to the synthesis of other sulfur-containing heterocycles like thiophenes. scribd.comchim.itresearchgate.netresearchgate.net While direct synthesis from 3-Oxobut-1-en-1-yl thiocyanate is less commonly documented, related vinyl thiocyanates are known to participate in reactions leading to highly functionalized thiophenes. scribd.com

Facilitation of Scaffold Diversity and Complex Molecule Synthesis

The ability to generate complex and diverse molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The chemistry of this compound provides a powerful platform for achieving this diversity.

The synthesis of various 4-aryl-3-thiocyanatobutan-2-ones through the Meerwein reaction is a prime example of how scaffold diversity can be introduced early in a synthetic sequence. researchgate.netnih.gov By simply varying the aryldiazonium salt, a library of α-thiocyanato ketones with different aromatic substituents can be generated. These, in turn, can be cyclized to produce a wide array of substituted 2-aminothiazoles and the more complex pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidines, as detailed in the table below. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from 4-Aryl-3-thiocyanatobutan-2-ones

| Aryl Group (Ar) in Precursor | Reactant | Resulting Heterocyclic Scaffold | Yield (%) |

|---|---|---|---|

| Phenyl | 1-Methyl-3-aminopyrazole | 4-(4-Methyl-5-phenylthiazol-2-yl)-1-methyl-3-aminopyrazole | 91 |

| 4-Methylphenyl | 1-Methyl-3-aminopyrazole | 4-(4-Methyl-5-(p-tolyl)thiazol-2-yl)-1-methyl-3-aminopyrazole | 85 |

| 4-Methoxyphenyl | 1-Methyl-3-aminopyrazole | 4-(5-(4-Methoxyphenyl)-4-methylthiazol-2-yl)-1-methyl-3-aminopyrazole | 80 |

| 4-Chlorophenyl | 1-Methyl-3-aminopyrazole | 4-(5-(4-Chlorophenyl)-4-methylthiazol-2-yl)-1-methyl-3-aminopyrazole | 88 |

| Phenyl | Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-amino-8-methyl-5-phenyl-5,6-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine-7-carboxylate | 93 |

| 4-Methylphenyl | Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-amino-8-methyl-5-(p-tolyl)-5,6-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine-7-carboxylate | 81 |

| 4-Methoxyphenyl | Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-amino-5-(4-methoxyphenyl)-8-methyl-5,6-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine-7-carboxylate | 74 |

Data sourced from Obushak, M. D., et al. (2022). researchgate.netnih.gov

This approach allows for the systematic modification of the final molecule's properties by introducing diverse functionalities, which is crucial for applications such as drug discovery and materials science. wgtn.ac.nz

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from simple starting materials in a single pot, minimizing waste and saving time. newcastle.edu.aubeilstein-journals.orgfrontiersin.orgrug.nl The generation and reaction of this compound and its derivatives are well-suited for such processes.

The thiocyanatoarylation of methyl vinyl ketone is itself a multicomponent reaction, combining an aryldiazonium salt, potassium thiocyanate, and methyl vinyl ketone in one pot to generate the key α-thiocyanato ketone intermediate. researchgate.netnih.gov This reaction proceeds under copper(II) catalysis and showcases the power of MCRs to rapidly build molecular complexity.

Furthermore, the subsequent conversion of the in situ generated α-thiocyanato ketone into a thiazole can be part of a one-pot, four-step process. researchgate.net This involves the initial formation of an α-halo ketone, followed by treatment with potassium thiocyanate to form the α-thiocyanato ketone, and finally condensation with an amine to yield the thiazole derivative. researchgate.net Such one-pot procedures are highly desirable for their efficiency and operational simplicity.

Domino reactions, a subset of cascade reactions, are also prevalent in the chemistry of related systems. For example, the reaction of thioamides with ethyl 4-bromocrotonate proceeds via a domino mechanism involving an SN2 reaction, Michael addition, and subsequent elimination to form thiazole derivatives. researchgate.net These examples underscore the potential for designing sophisticated cascade and multicomponent reactions that pivot on the reactivity of the 3-oxobutenyl thiocyanate framework.

Controlled Introduction of Sulfur Functionality into Organic Frameworks

The thiocyanate group (-SCN) is a versatile functional group that serves as a valuable synthon for introducing sulfur into organic molecules. mdpi.comorganic-chemistry.orgrsc.orgnih.govacs.org The synthesis of α-thiocyanato ketones from methyl vinyl ketone is a direct and controlled method for installing this sulfur-containing moiety onto an aliphatic backbone. researchgate.netnih.govorganic-chemistry.org

The thiocyanate group can then be transformed into various other sulfur-containing functionalities. Most notably, in the context of the reactions discussed, it participates in cyclization reactions to become an integral part of a sulfur-containing heterocycle, such as a thiazole or thiophene. researchgate.netresearchgate.netnih.gov This transformation is a powerful method for embedding a sulfur atom within a stable aromatic ring system.

The table below illustrates the generation of α-thiocyanato ketones from methyl vinyl ketone, which serves as the primary step for introducing the sulfur functionality.

Table 2: Synthesis of 4-Aryl-3-thiocyanatobutan-2-ones via Meerwein Reaction

| Aryldiazonium Salt Precursor | Product | Yield (%) |

|---|---|---|

| Aniline | 4-Phenyl-3-thiocyanatobutan-2-one | 75 |

| 4-Methylaniline | 4-(p-Tolyl)-3-thiocyanatobutan-2-one | 68 |

| 4-Methoxyaniline | 4-(4-Methoxyphenyl)-3-thiocyanatobutan-2-one | 65 |

| 4-Chloroaniline | 4-(4-Chlorophenyl)-3-thiocyanatobutan-2-one | 70 |

| 4-Bromoaniline | 4-(4-Bromophenyl)-3-thiocyanatobutan-2-one | 45 |

Data sourced from Obushak, M. D., et al. (2022). researchgate.netnih.gov

This controlled introduction of sulfur is fundamental to the synthesis of a wide range of biologically active compounds and functional materials where the presence of a sulfur atom is critical for their desired properties.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the molecular structure of 3-oxobut-1-en-1-yl thiocyanate?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and spatial conformation. For preliminary analysis, FT-IR spectroscopy can distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) by comparing C-N and C-S stretching frequencies to reference compounds . Dynamic light scattering (DLS) and atomic force microscopy (AFM) may supplement structural insights in solution or at interfaces, particularly for studying aggregation behavior .